2-Chloro-N-ethyl-N-(propan-2-yl)acetamide
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Overview
Description
2-Chloro-N-ethyl-N-(propan-2-yl)acetamide is an organic compound with the molecular formula C7H14ClNO. It is often used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-ethyl-N-(propan-2-yl)acetamide typically involves the reaction of ethylamine and isopropylamine with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process is monitored to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-ethyl-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of amines and other derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents like potassium permanganate and hydrogen peroxide are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.
Major Products Formed
Substitution: Formation of N-ethyl-N-propan-2-ylacetamide derivatives.
Oxidation: Formation of carboxylic acids and other oxidized products.
Reduction: Formation of amines and other reduced compounds.
Scientific Research Applications
2-Chloro-N-ethyl-N-(propan-2-yl)acetamide is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and chemical reactions.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-N-ethyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes and disrupt biological pathways, leading to its effects in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-dimethylacetamide
- 2-chloro-N-ethylacetamide
- 2-chloro-N-isopropylacetamide
Uniqueness
2-Chloro-N-ethyl-N-(propan-2-yl)acetamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specialized applications .
Biological Activity
2-Chloro-N-ethyl-N-(propan-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C6H12ClN1O. The presence of the chloro group and the acetamide moiety is crucial for its reactivity and interaction with biological molecules. The compound can undergo various chemical reactions, including substitution, oxidation, and hydrolysis, which can affect its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The chloro group can participate in nucleophilic substitution reactions, allowing the compound to inhibit or activate certain enzymes or receptors. This interaction may lead to alterations in metabolic pathways that are pivotal in disease processes, particularly in cancer and microbial infections .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have suggested its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism behind this activity may involve the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the activation of caspases or modulation of cell cycle regulators. For instance, in vitro assays demonstrated that certain derivatives of this compound could significantly inhibit the growth of cancer cells, with IC50 values indicating effective concentrations .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against S. aureus, indicating promising antimicrobial activity .
- Cytotoxicity in Cancer Cells : In a comparative study involving various compounds, this compound demonstrated cytotoxic effects on HepG2 liver cancer cells with an IC50 value of 25 µM. This suggests that it could be a potential lead compound for developing new anticancer therapies .
- Mechanistic Insights : Further investigations into the mode of action revealed that the compound may inhibit key enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH), which is often upregulated in tumor cells .
Summary Table of Biological Activities
Activity Type | Target | IC50/MIC | Remarks |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | Effective against Gram-positive bacteria |
Anticancer | HepG2 liver cancer cells | IC50 = 25 µM | Induces apoptosis; potential for drug development |
Enzymatic Inhibition | LDH | Not specified | Impacts metabolic pathways in cancer cells |
Properties
IUPAC Name |
2-chloro-N-ethyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-4-9(6(2)3)7(10)5-8/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAATEMCJMFKFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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